molecular formula C8H20N2 B12446262 6-Methyl-2-heptylhydrazine CAS No. 7535-34-4

6-Methyl-2-heptylhydrazine

Cat. No.: B12446262
CAS No.: 7535-34-4
M. Wt: 144.26 g/mol
InChI Key: WAYKZORTCXXXDO-UHFFFAOYSA-N
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Description

6-Methyl-2-heptylhydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-heptylhydrazine can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-heptanone with hydrazine hydrate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-heptylhydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

6-Methyl-2-heptylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-Methyl-2-heptylhydrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-heptanone: A precursor in the synthesis of 6-Methyl-2-heptylhydrazine.

    Hydrazine: A simpler hydrazine compound with similar reactivity.

    6-Methyl-2-heptylamine: A related amine compound with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

7535-34-4

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

6-methylheptan-2-ylhydrazine

InChI

InChI=1S/C8H20N2/c1-7(2)5-4-6-8(3)10-9/h7-8,10H,4-6,9H2,1-3H3

InChI Key

WAYKZORTCXXXDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NN

Origin of Product

United States

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